molecular formula C14H12N2O2S B2366022 (6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid CAS No. 68347-94-4

(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid

Cat. No.: B2366022
CAS No.: 68347-94-4
M. Wt: 272.32
InChI Key: BHXWJRQCXKXWKG-UHFFFAOYSA-N
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Description

“(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid” is a chemical compound with a molecular weight of 245.33 . It’s a derivative of imidazo[2,1-b]thiazole, a class of compounds known for their various pharmaceutical activities .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the use of a predecessor molecule. For instance, a compound named methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate acted as a predecessor molecule for the synthesis of new thiadiazole derivatives incorporating the imidazo[2,1-b]thiazole moiety .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, mass spectrometry, 1H-NMR, and 13C-NMR . The exact structure would depend on the specific synthesis process and the resulting isomers.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants used. In general, imidazo[2,1-b]thiazole derivatives can undergo various reactions to form new compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its melting point, solubility, and spectral data can be obtained .

Scientific Research Applications

  • Antimicrobial and Antituberculosis Activity : Compounds synthesized from (6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid have shown promising antimicrobial activities. Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives that were effective against various bacterial and fungal strains. Additionally, these compounds exhibited antituberculosis activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

  • Anti-inflammatory Activity : Research conducted in 1976 by Abignente, Arena, and de Caprariis explored the anti-inflammatory properties of imidazo[2,1-b]thiazole-6-acetic acids and related compounds (Abignente, Arena, & de Caprariis, 1976).

  • Structural Characterization and Spectral Analysis : Dylong et al. (2016) conducted a study focusing on the structural characterization of imidazo[2,1-b]thiazole derivatives, including detailed spectral analysis through X-ray diffraction and vibrational spectroscopy (Dylong et al., 2016).

  • Synthesis of Novel Derivatives : Several studies have been conducted on the synthesis of new derivatives of this compound. For instance, Güzeldemirci, Şatana, and Küçükbasmacı (2015) synthesized novel hydrazone derivatives with significant antimicrobial activity (Güzeldemirci, Şatana, & Küçükbasmacı, 2015).

  • Anti-Proliferative and Cytotoxicity Evaluation : Rashdan et al. (2020) synthesized novel imidazo[2,1-b]thiazole linked thiadiazole conjugates and evaluated their anti-proliferative potency on hepatic cancer cell lines. Molecular docking studies indicated potential as drug candidates against hepatocellular carcinoma (Rashdan et al., 2020).

  • Aldose Reductase Inhibitory Effect : Güzeldemirci, Cimok, Daş-Evcimen, and Sarıkaya (2018) explored the aldose reductase inhibitory effect of new hydrazinecarbothioamides and 4-thiazolidinones bearing the imidazo[2,1-b]thiazole moiety. Their findings suggested these compounds as interesting candidates for future research in this area (Güzeldemirci, Cimok, Daş-Evcimen, & Sarıkaya, 2018).

Safety and Hazards

The safety and hazards associated with “(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid” would depend on its specific properties and usage. A Material Safety Data Sheet (MSDS) would provide detailed information about its potential hazards, handling precautions, and first aid measures .

Future Directions

The future directions for research on “(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid” could include further exploration of its pharmaceutical activities, optimization of its synthesis process, and investigation of its mechanism of action .

Properties

IUPAC Name

2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-2-4-10(5-3-9)12-7-16-11(6-13(17)18)8-19-14(16)15-12/h2-5,7-8H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXWJRQCXKXWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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